Cholecystokinin (10-20)
CAS No.: 100900-23-0
Cat. No.: VC20748846
Molecular Formula: C54H90N16O18
Molecular Weight: 1251.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100900-23-0 |
|---|---|
| Molecular Formula | C54H90N16O18 |
| Molecular Weight | 1251.4 g/mol |
| IUPAC Name | (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C54H90N16O18/c1-7-28(6)43(58)52(85)62-30(11-8-9-15-55)44(77)65-34(20-41(57)74)48(81)63-32(17-26(2)3)46(79)61-31(13-14-40(56)73)45(78)68-37(23-71)49(82)64-33(18-27(4)5)47(80)66-35(21-42(75)76)53(86)70-16-10-12-39(70)51(84)69-38(24-72)50(83)67-36(54(87)88)19-29-22-59-25-60-29/h22,25-28,30-39,43,71-72H,7-21,23-24,55,58H2,1-6H3,(H2,56,73)(H2,57,74)(H,59,60)(H,61,79)(H,62,85)(H,63,81)(H,64,82)(H,65,77)(H,66,80)(H,67,83)(H,68,78)(H,69,84)(H,75,76)(H,87,88)/t28-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,43-/m0/s1 |
| Standard InChI Key | JBWFYIDIZXNRQD-CQVFSJASSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N |
| SMILES | CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O)N |
| Canonical SMILES | CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O)N |
Introduction
Biological Functions and Mechanisms
CCK exerts effects via two receptor subtypes:
-
CCK-A Receptor: Primarily in the pancreas and gallbladder.
Key Actions:
-
Gallbladder Contraction: CCK-8 induces gallbladder emptying by activating CCK-A receptors .
-
Pancreatic Secretion: Stimulates enzyme release (e.g., lipase, amylase) via CCK-A receptors .
-
Satiety Signaling: CCK reduces food intake through vagal afferent pathways .
-
Neuronal Modulation: Acts as a neurotransmitter in the enteric and central nervous systems .
A. CCK-8 in Gastrointestinal Motility
-
CCK-8 (5–40 ng/kg) induces lower esophageal sphincter (LES) relaxation and longitudinal muscle contraction in humans, mimicking spontaneous transient LES relaxations .
-
Atropine blocks CCK-8-induced LES relaxation, implicating cholinergic pathways .
B. Receptor Antagonists in Cancer Research
-
Gastrin and CCK stimulate growth in SNU-308 (pancreatic) and SNU-478 (biliary) cancer cells via CCK-B receptors .
-
Antagonists (L-365,260 for CCK-B; L-364,718 for CCK-A) completely inhibit trophic effects .
C. Clinical Implications in Functional Dyspepsia
-
Intravenous CCK-8 (6 ng/kg/min) replicates upper abdominal pain and bloating in dyspepsia patients, reversible by loxiglumide (CCK-A antagonist) .
Table 1: CCK-8 Effects on Esophageal Motility
| Parameter | Phase 1 (Partial Relaxation) | Phase 2 (Complete Relaxation) |
|---|---|---|
| Esophageal Shortening | 0.9 ± 0.4 cm | 1.9 ± 0.5 cm |
| Muscle Thickness Increase | 40 ± 14% | 100 ± 16% |
| LES Relaxation | Partial | Complete with crural inhibition |
Table 2: Receptor Expression in Cancer Cells
| Cell Line | CCK-A Receptor mRNA | CCK-B Receptor mRNA | Hormonal Response |
|---|---|---|---|
| SNU-308 | High | High | Gastrin-dependent |
| SNU-478 | Moderate | High | CCK/gastrin-dependent |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume